![molecular formula C14H16ClN3O3 B2802041 3-(4-Chlorophenyl)-N-(2,2-dimethoxyethyl)-1H-pyrazole-5-carboxamide CAS No. 1454587-50-8](/img/structure/B2802041.png)
3-(4-Chlorophenyl)-N-(2,2-dimethoxyethyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Chlorophenyl)-N-(2,2-dimethoxyethyl)-1H-pyrazole-5-carboxamide, also known as JNJ-42756493, is a novel small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as pyrazole carboxamides and has shown promising results in preclinical studies.
Scientific Research Applications
Discovery and Obesity Treatment
One significant application of related compounds is in the treatment of obesity. A study described the discovery of a novel cannabinoid-1 receptor (CB1R) inverse agonist, highlighting its potential for treating obesity. The compound demonstrated efficacy in reducing body weight and food intake in a diet-induced obese rat model through a CB1R-mediated mechanism, showing promise for clinical evaluation (Lin Yan et al., 2010).
Synthesis and Antitumor Activities
Another research focus is on the compound's antitumor activities. For example, a study aimed to synthesize a related compound and assess its antitumor activities, which resulted in the identification of compounds with promising antitumor activities. This indicates potential applications in cancer therapy (Z. Xin, 2012).
Antimicrobial and Anticancer Agents
Further research has explored the synthesis of novel pyrazole derivatives, including those with structural similarities, for their potential as antimicrobial and anticancer agents. These studies have identified compounds with higher anticancer activity than reference drugs and significant antimicrobial activity, suggesting their utility in developing new therapeutic agents (H. Hafez et al., 2016).
Antiobesity Activity and CB1 Receptor Antagonism
Research into diaryl dihydropyrazole-3-carboxamides has revealed compounds with significant in vivo antiobesity activity related to CB1 receptor antagonism. These compounds were evaluated for their appetite suppression and body weight reduction capabilities in animal models, showcasing the therapeutic potential of pyrazole derivatives in obesity treatment (Brijesh Kumar Srivastava et al., 2007).
Synthesis and Structure Analysis
There's also a focus on the synthesis and structural analysis of related compounds, aiming to improve our understanding of their chemical properties and potential applications in various therapeutic areas. This includes the exploration of their crystal structure, molecular interactions, and computational modeling to predict and enhance their biological activities (M. Prabhuswamy et al., 2016).
properties
IUPAC Name |
3-(4-chlorophenyl)-N-(2,2-dimethoxyethyl)-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O3/c1-20-13(21-2)8-16-14(19)12-7-11(17-18-12)9-3-5-10(15)6-4-9/h3-7,13H,8H2,1-2H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMJHSWWBLDCKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-N-(2,2-dimethoxyethyl)-1H-pyrazole-5-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.